REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[SH:8][CH2:9][C:10]([OH:12])=[O:11].O.[C:14]([OH:18])(=[O:17])[CH:15]=O.O>C1COCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:18]1[C:14](=[O:17])[CH2:15][S:8][CH:9]1[C:10]([OH:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap and condenser
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
was azeotropically removed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
followed by removal of solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an off-white solid
|
Type
|
CUSTOM
|
Details
|
This material was purified by recrystallization (hexanes-EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(SCC1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |